N-Methylbenzylamine
Overview
Description
N-Benzylmethylamine, also known as N-Methylbenzylamine, is an organic compound with the molecular formula C8H11N. It is a secondary amine where a benzyl group is attached to the nitrogen atom of a methylamine. This compound is a clear, colorless to pale yellow liquid with a characteristic amine odor. It is used in various chemical reactions and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
N-Methylbenzylamine, also known as N-Methylbenzenemethanamine, is a key component in pharmaceutical synthesis . It primarily targets the synthesis of amine-based drugs . Amines are organic compounds that contain a nitrogen atom bonded to one or more carbon atoms. They are widely used in the pharmaceutical industry due to their ability to interact with various biological targets in the human body .
Mode of Action
This compound serves as a valuable starting material for the synthesis of amines . It can undergo various chemical reactions, such as alkylation and acylation, to introduce different functional groups onto its structure . These functional groups are crucial for the desired pharmacological activity of the final drug product .
Biochemical Pathways
This compound is involved in the synthesis of amines . This process involves reactions such as reduction of nitriles or amides and nitro compounds, S N 2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed, alkylation of potassium phthalimide, followed by hydrolysis of the N ‑alkyl phthalimide so formed (i.e., the Gabriel synthesis), reductive amination of aldehydes or ketones, and Hofmann or Curtius rearrangements .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are crucial in pharmaceutical synthesis . By modifying the structure of this compound, researchers can fine-tune the drug’s absorption, distribution, metabolism, and excretion properties . This optimization process ensures that the drug reaches its target site in the body and remains active for the desired duration .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its role as a building block, catalyst, and stabilizer in pharmaceutical synthesis . As a building block, it contributes to the structure of the final drug product . As a catalyst, it facilitates chemical reactions, increasing the rate of reaction and improving the overall efficiency of the synthesis . As a stabilizer, it prevents or minimizes undesirable reactions, such as degradation or decomposition under certain conditions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . For instance, the enzymatic process of converting methylbenzylamine to acetophenone is strongly affected by product inhibition, requiring the removal of acetophenone from the media during its synthesis . Additionally, this compound can be air sensitive through reaction with carbon dioxide , indicating that the compound’s action can be influenced by the presence of certain gases in the environment .
Biochemical Analysis
Biochemical Properties
N-Methylbenzylamine has been used as a derivatization reagent for the analysis of biological organic acids . It has the potential to derivatize mono-, di-, and tri-carboxylic acids, such as the intermediates of the tricarboxylic acid (TCA) cycle .
Molecular Mechanism
It is known to participate in derivatization reactions with carboxylic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzylmethylamine can be synthesized through several methods. One common method involves the reduction of N-methyl-1-phenylmethanimine using hydrogen gas in the presence of a palladium on carbon catalyst. The reaction is typically carried out in dichloromethane at room temperature under atmospheric pressure for about three hours .
Another method involves the reaction of benzyl chloride with methylamine in the presence of a base such as sodium hydroxide. This reaction is usually conducted in an organic solvent like benzene at elevated temperatures .
Industrial Production Methods
In industrial settings, N-Benzylmethylamine is often produced through the catalytic hydrogenation of N-methyl-1-phenylmethanimine. This method is preferred due to its high yield and efficiency. The reaction conditions are optimized to ensure complete conversion of the starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions
N-Benzylmethylamine undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: N-Benzylmethylamine can participate in nucleophilic substitution reactions where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: IBX in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride and methylamine in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding imines or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the substituent used.
Scientific Research Applications
N-Benzylmethylamine has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a building block in the synthesis of drugs and therapeutic agents.
Comparison with Similar Compounds
N-Benzylmethylamine can be compared with other similar compounds such as:
Benzylamine: Lacks the methyl group attached to the nitrogen atom, making it less lipophilic.
N-Methylamine: Lacks the benzyl group, resulting in different chemical and biological properties.
N,N-Dimethylbenzylamine: Contains an additional methyl group on the nitrogen, which can affect its reactivity and interactions.
N-Benzylmethylamine is unique due to the presence of both benzyl and methyl groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-methyl-1-phenylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-9-7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWRFSMVIUAEBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13426-94-3 (hydrochloride) | |
Record name | N-Methylbenzylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103673 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9048439 | |
Record name | N-Methylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an amine-like odor; [Alfa Aesar MSDS] | |
Record name | N-Methylbenzylamine | |
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URL | https://haz-map.com/Agents/15591 | |
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Vapor Pressure |
0.65 [mmHg] | |
Record name | N-Methylbenzylamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15591 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
103-67-3 | |
Record name | N-Methylbenzylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | N-Methylbenzylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103673 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-METHYLBENZYLAMINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8059 | |
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Record name | Benzenemethanamine, N-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-Methylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl(methyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.849 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N-Methylbenzylamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KN7F4X49E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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